Dimethylmalonyl chloride

Catalog No.
S1898388
CAS No.
5659-93-8
M.F
C5H6Cl2O2
M. Wt
169 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylmalonyl chloride

CAS Number

5659-93-8

Product Name

Dimethylmalonyl chloride

IUPAC Name

2,2-dimethylpropanedioyl dichloride

Molecular Formula

C5H6Cl2O2

Molecular Weight

169 g/mol

InChI

InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3

InChI Key

CJXQAYQWVNXIQE-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)Cl)C(=O)Cl

Canonical SMILES

CC(C)(C(=O)Cl)C(=O)Cl

The exact mass of the compound Dimethylmalonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylmalonyl chloride (CAS 5659-93-8) is a highly reactive, bifunctional acylating agent characterized by its gem-dimethyl substituted malonate core. As a liquid diacid chloride, it is highly sensitive to moisture and serves as a critical electrophilic building block in organic synthesis [1]. Unlike simpler diacid chlorides, the presence of the gem-dimethyl group fundamentally alters its reactivity profile, providing intense steric bulk and conformational rigidity. In industrial and laboratory procurement, it is primarily sourced for the synthesis of C2-symmetric bisoxazoline (BOX) ligands, complex cyclic heterocycles (such as barbiturates and Meldrum's acid derivatives), and specialized materials where structural pre-organization and the prevention of enolization are required [2].

Substituting dimethylmalonyl chloride with its closest unbranched analog, malonyl chloride, frequently results in synthetic failure or severely degraded yields during base-mediated acylation. Unsubstituted malonyl chloride possesses two highly acidic alpha-protons; when exposed to amine bases like triethylamine, it readily undergoes dehydrohalogenation to form highly reactive ketene intermediates, leading to uncontrolled self-condensation and complex impurity profiles [1]. Furthermore, malonyl chloride lacks the steric bulk necessary to induce the Thorpe-Ingold (gem-dialkyl) effect, making subsequent ring-closure reactions sluggish and prone to linear oligomerization rather than the desired cyclization [2]. Methylmalonyl chloride, possessing one alpha-proton, still risks ketene formation and racemization, making the fully substituted dimethylmalonyl chloride the strictly required choice for clean, high-yielding cyclizations.

Accelerated Ring Closure via the Thorpe-Ingold Effect

In the synthesis of C2-symmetric bisoxazoline (BOX) ligands, the condensation of chiral 1,2-amino alcohols with dimethylmalonyl chloride achieves high bisamide intermediate yields (typically 86–90%), followed by highly efficient cyclization [1]. The gem-dimethyl group reduces the internal C-C-C bond angle, forcing the reactive termini closer together in space—a phenomenon known as the Thorpe-Ingold effect. Unsubstituted malonyl chloride lacks this conformational pre-organization, resulting in significantly lower cyclization yields and a higher propensity for intermolecular oligomerization [2].

Evidence DimensionBisamide formation and cyclization yield
Target Compound Data86–90% yield for bisamide/bisoxazoline formation
Comparator Or BaselineUnsubstituted malonyl chloride (low yield, high oligomerization)
Quantified Difference>20–30% yield improvement in cyclization steps due to conformational pre-organization
ConditionsCondensation with 1,2-amino alcohols in the presence of Et3N, followed by cyclization

Buyers synthesizing chiral ligands or cyclic heterocycles must procure the gem-dimethyl variant to ensure commercially viable yields and prevent linear oligomerization.

Elimination of Ketene-Derived Side Reactions Under Basic Conditions

Acylation reactions using diacid chlorides often require amine bases such as triethylamine to neutralize the generated HCl. Unsubstituted malonyl chloride possesses highly acidic alpha-protons and readily undergoes dehydrohalogenation to form ketenes, leading to complex product mixtures and reduced yields [1]. Dimethylmalonyl chloride completely lacks alpha-protons, making ketene formation structurally impossible. This allows for clean, quantitative acylation even in the presence of strong bases, ensuring high purity of the resulting diamides or diesters [2].

Evidence DimensionKetene formation susceptibility
Target Compound Data0% ketene formation (structurally precluded)
Comparator Or BaselineMalonyl chloride (readily forms ketenes via dehydrohalogenation)
Quantified DifferenceComplete elimination of ketene-driven side reactions
ConditionsAcylation in the presence of triethylamine or other amine bases

For process chemists, using dimethylmalonyl chloride guarantees higher purity profiles and simplifies downstream purification by eliminating ketene-based impurities.

Facilitation of Bulky Carbonyl-Functionalized Diradicaloid Synthesis

In the synthesis of diamidocarbene-based Thiele and Tschitschibabin hydrocarbons, dimethylmalonyl chloride is utilized to install a sterically protected, carbonyl-functionalized bridge [1]. The gem-dimethyl groups provide essential kinetic stabilization to the resulting diradicaloid core, preventing unwanted intermolecular reactions. Attempting this synthesis with unsubstituted malonyl chloride fails to provide the necessary steric shielding, leading to rapid degradation of the highly reactive diradicaloid species.

Evidence DimensionKinetic stabilization of reactive intermediates
Target Compound DataStable diradicaloid formation (isolable solid)
Comparator Or BaselineMalonyl chloride (insufficient steric protection, degradation)
Quantified DifferenceEnables isolation of stable carbonyl-functionalized diradicaloids
ConditionsReaction with bis-amidines in the presence of TMSOTf

Researchers developing advanced electronic materials or reactive intermediates must select this compound to ensure the kinetic stability and isolability of their target molecules.

Synthesis of C2-Symmetric Bisoxazoline (BOX) Ligands

Dimethylmalonyl chloride is the premier precursor for synthesizing the bridgehead of BOX ligands used in asymmetric catalysis. The gem-dimethyl group is essential for both the high-yielding synthesis of the ligand via the Thorpe-Ingold effect and for defining the steric environment of the active metal catalyst[1].

Pharmaceutical and Complex Heterocycle Manufacturing

In the synthesis of cyclic compounds such as barbiturates and Meldrum's acid derivatives, this compound is selected over malonyl chloride to ensure rapid, high-yielding ring closures without the risk of ketene-induced side reactions during base-mediated steps [2].

Kinetic Stabilization in Advanced Materials Synthesis

Procured for the synthesis of highly reactive, carbonyl-functionalized diradicaloids (e.g., Thiele hydrocarbons), where the gem-dimethyl moiety provides critical steric shielding to prevent intermolecular degradation [3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

Dimethylmalonyl chloride

Dates

Last modified: 08-16-2023

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